

Physical and chemical properties of 2-Fluoro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-3-(trifluoromethyl)pyridine

Cat. No.: B031401

[Get Quote](#)

An In-Depth Technical Guide to **2-Fluoro-3-(trifluoromethyl)pyridine**: Properties, Synthesis, and Reactivity for Advanced Research Applications

Introduction

As a cornerstone in modern medicinal and agricultural chemistry, **2-Fluoro-3-(trifluoromethyl)pyridine** is a highly functionalized heterocyclic building block. Its strategic substitution pattern—a fluorine atom at the C2 position and a trifluoromethyl group at the C3 position—imparts a unique combination of electronic and steric properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this reagent's core characteristics, synthesis, and reactivity, moving beyond a simple datasheet to offer field-proven insights from a Senior Application Scientist's perspective. The presence of fluorine-containing substituents is a well-established strategy for enhancing the metabolic stability, lipophilicity, and biological activity of target molecules, making this pyridine derivative an invaluable intermediate in the synthesis of novel therapeutic agents and advanced agrochemicals.^{[1][2][3]}

Core Physicochemical and Structural Properties

The utility of **2-Fluoro-3-(trifluoromethyl)pyridine** begins with its fundamental physical and structural characteristics. The electron-withdrawing nature of both the pyridine nitrogen and the two distinct fluorine-containing groups (-F and -CF₃) creates a significantly electron-deficient aromatic system. This electronic profile is the primary driver of its chemical reactivity, particularly its susceptibility to nucleophilic attack. The trifluoromethyl group, a potent

lipophilicity enhancer, is crucial for modulating the solubility and membrane permeability of its downstream derivatives, a key consideration in drug design.[1]

Diagram 1: Chemical Structure of **2-Fluoro-3-(trifluoromethyl)pyridine**

A 2D representation of the molecular structure.

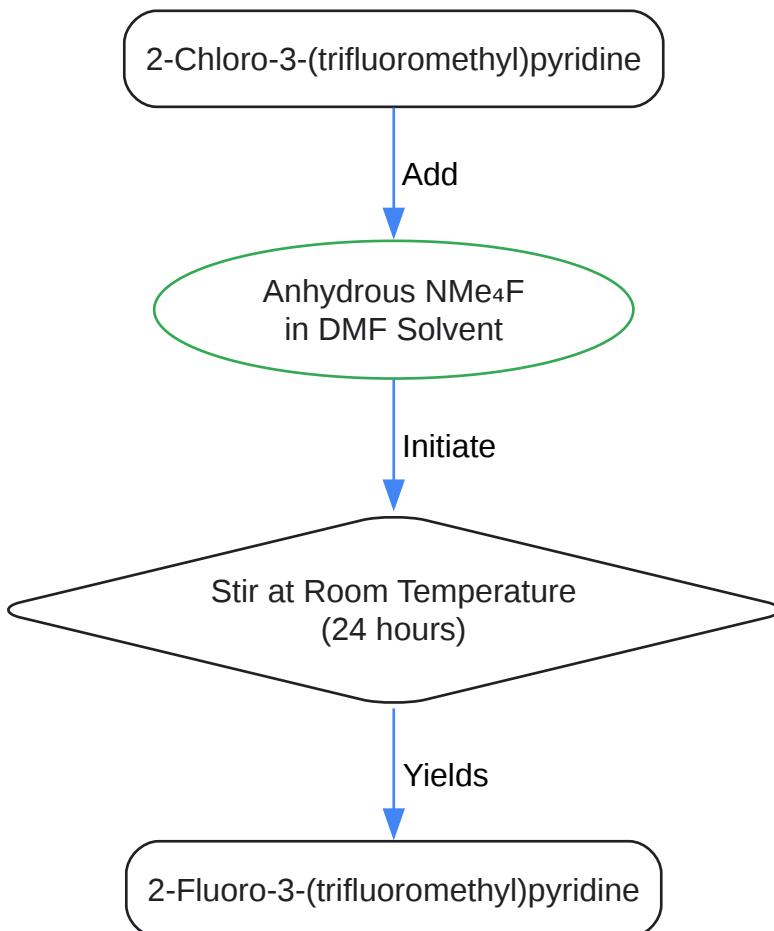
Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₃ F ₄ N	[4]
Molecular Weight	165.09 g/mol	[4]
CAS Number	65753-52-8	[4]
Appearance	Clear, colorless liquid or solid	[5][6]
Boiling Point	134-137 °C	[5][6]
Density	~1.371 g/cm ³ (Predicted)	[5][6]
pKa	-2.86 (Predicted)	[5][6]
InChI Key	UTAQOVYPSZIDTK- UHFFFAOYSA-N	[4]
Canonical SMILES	C1=CC(=C(N=C1)F)C(F)(F)F	[4]

Spectroscopic Characterization Profile

Definitive structural confirmation is paramount. The following provides an expected spectroscopic profile based on the compound's structure and available data.

Table 2: Spectroscopic Data Interpretation


Technique	Region	Expected Signal Interpretation
¹ H NMR	~7.0-9.0 ppm	Three distinct signals in the aromatic region corresponding to the protons at the C4, C5, and C6 positions. The precise chemical shifts and coupling patterns are influenced by the strong electron-withdrawing effects of the adjacent substituents. A representative spectrum is available for reference. [7]
¹⁹ F NMR	Varies	Two signals are expected: one for the fluorine atom at C2 and another for the trifluoromethyl group at C3. Coupling between these fluorine nuclei and with adjacent protons would provide further structural information.
¹³ C NMR	~110-165 ppm	Six distinct signals for the pyridine ring carbons, with chemical shifts significantly influenced by the attached fluorine and trifluoromethyl groups. An additional signal for the CF ₃ carbon will also be present.
IR Spectroscopy	~1150-1250 cm ⁻¹	Strong absorption bands in this region are characteristic of C-F stretching vibrations, providing clear evidence of fluorination. [8]

Synthesis and Manufacturing Insights

The most direct and industrially relevant synthesis of **2-Fluoro-3-(trifluoromethyl)pyridine** involves a nucleophilic aromatic substitution, specifically a Halogen Exchange (Halex) reaction. This method leverages the more readily available 2-chloro-3-(trifluoromethyl)pyridine as a starting material.

Causality in Protocol Design: The choice of an anhydrous fluoride source, such as tetramethylammonium fluoride (NMe_4F), is critical to prevent hydrolysis and competing side reactions.^[5] A polar aprotic solvent like N,N-dimethylformamide (DMF) is selected for its ability to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the substitution, thereby accelerating the reaction. The reaction is typically conducted at room temperature, reflecting the high reactivity of the substrate towards nucleophilic substitution.

Diagram 2: Synthetic Workflow via Halex Reaction

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Halex Reaction

This protocol is a representative example based on established procedures.[\[5\]](#)

- Preparation: In a nitrogen-purged glovebox or desiccator, accurately weigh anhydrous tetramethylammonium fluoride (NMe₄F, 2.0 eq.) and 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq.) into a dry 4 mL vial containing a magnetic stir bar.
- Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.
- Reaction: Seal the vial and remove it from the inert atmosphere. Stir the reaction mixture vigorously at room temperature for 24 hours.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
- Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Fluoro-3-(trifluoromethyl)pyridine** lies in the high reactivity of the C2-fluorine atom as a leaving group in Nucleophilic Aromatic Substitution (S_nAr) reactions.

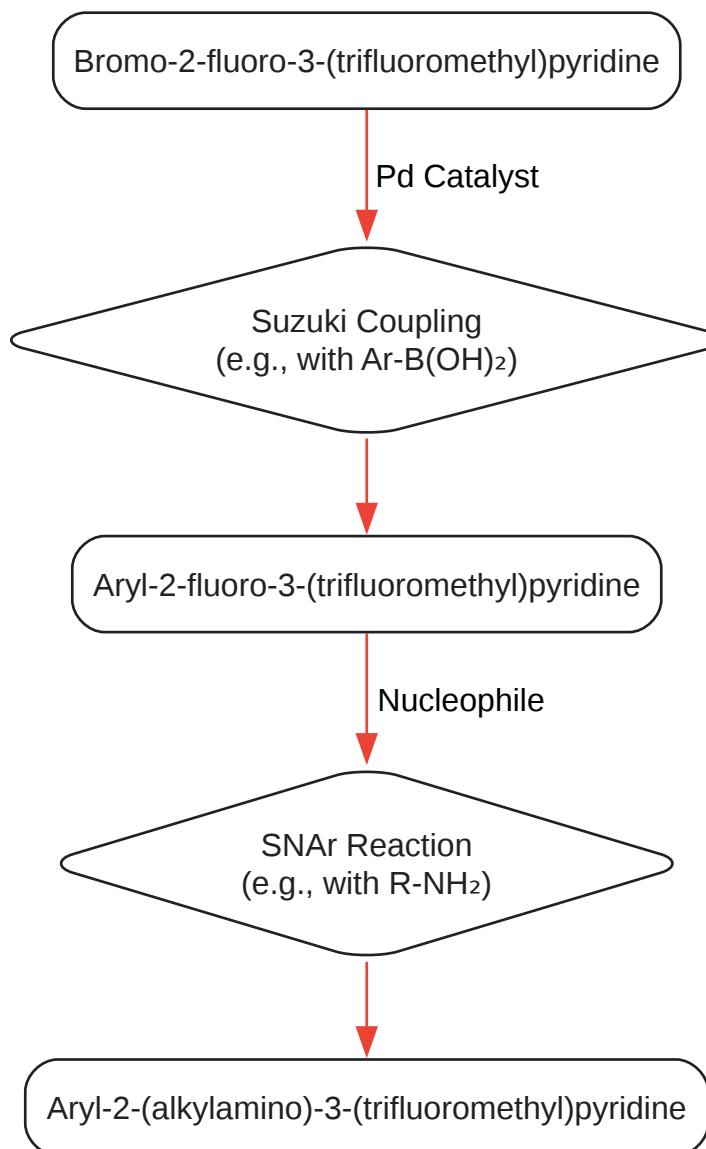
Nucleophilic Aromatic Substitution (S_nAr)

Mechanistic Rationale: The pyridine nitrogen, the C3-CF₃ group, and the C2-F atom all act as potent electron-withdrawing groups. This synergistically reduces the electron density of the pyridine ring, making it highly susceptible to attack by nucleophiles at the C2 position. In S_nAr

reactions on heteroaromatic rings, fluoride is an exceptionally effective leaving group. Its high electronegativity polarizes the C-F bond and stabilizes the transient Meisenheimer intermediate, leading to reaction rates that can be over 300 times faster than those of the corresponding chloropyridines.^{[9][10]} This allows for substitutions with a wide range of N-, O-, and S-based nucleophiles under mild conditions.

Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (S_nAr)

The two-step addition-elimination mechanism of S_nAr.


Experimental Protocol: General S_nAr with an Amine Nucleophile

- Setup: To a solution of **2-Fluoro-3-(trifluoromethyl)pyridine** (1.0 eq.) in a polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) in an oven-dried flask, add the desired amine nucleophile (1.1-1.5 eq.).
- Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.) to act as a proton scavenger.
- Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine.
- Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Once complete, perform an aqueous workup as described in the synthesis protocol, followed by purification via column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond can participate in specialized cross-coupling reactions, it is generally less reactive than C-Br or C-I bonds under standard palladium catalysis conditions.^[11] A more common strategy involves introducing a second halide (e.g., bromine) at another position on the ring (C4, C5, or C6) to serve as a handle for cross-coupling, leaving the versatile C2-fluoro position available for subsequent S_nAr functionalization. This orthogonal reactivity allows for a modular and highly efficient approach to complex pyridine derivatives.

Diagram 4: Orthogonal Functionalization Strategy

[Click to download full resolution via product page](#)

Sequential cross-coupling and S_nAr reactions.

Safety, Handling, and Storage

2-Fluoro-3-(trifluoromethyl)pyridine is a reactive and hazardous chemical that requires stringent safety protocols.

Table 3: GHS Hazard Information

Hazard Class	Statement	Source(s)
Acute Toxicity, Oral	H301: Toxic if swallowed	[4] [12]
Acute Toxicity, Dermal	H311: Toxic in contact with skin	[4] [12]
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage	[4] [12]
Serious Eye Damage	H318: Causes serious eye damage	[4]

Handling and Storage Recommendations:

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[\[13\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[13\]](#)
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated area, preferably refrigerated at 2-8°C.[\[5\]](#)[\[6\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[\[14\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

2-Fluoro-3-(trifluoromethyl)pyridine is more than a mere chemical intermediate; it is an enabling tool for innovation in pharmaceutical and agrochemical research. Its defining features—a highly activated C2 position for S_nAr reactions and the beneficial physicochemical properties imparted by its fluorine substituents—provide a reliable and versatile platform for the synthesis of complex, high-value molecules. A thorough understanding of its properties,

synthetic routes, and reactivity profile, as detailed in this guide, is essential for any scientist looking to leverage its full potential in their research and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is 2-Fluoro-3-(trifluoromethyl)pyridine Used For? [huimengchem.cn]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. 2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-3-trifluoromethylpyridine | 65753-52-8 [chemicalbook.com]
- 6. 65753-52-8 CAS MSDS (2-Fluoro-3-trifluoromethylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-Fluoro-3-trifluoromethylpyridine(65753-52-8) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2-Fluoro-3-(trifluoromethyl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Fluoro-3-(trifluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031401#physical-and-chemical-properties-of-2-fluoro-3-trifluoromethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com